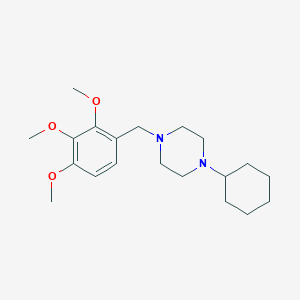![molecular formula C13H17NOS B5752976 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is a chemical compound with the molecular formula C14H18N2OS. It is also known as SMT-19969 and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, and anxiety. The inhibition of MAGL by SMT-19969 leads to an increase in 2-AG levels, which has potential therapeutic applications.
Wirkmechanismus
SMT-19969 is a selective inhibitor of MAGL, which is an enzyme that breaks down the endocannabinoid 2-AG. By inhibiting MAGL, SMT-19969 leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to increase 2-AG levels in the brain and peripheral tissues, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. SMT-19969 has also been found to reduce pain sensitivity and inflammation in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
SMT-19969 has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, which can be useful for studying various physiological processes. However, there are also limitations to using SMT-19969 in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on SMT-19969. One direction is to study its safety and efficacy in clinical trials. Another direction is to investigate its potential therapeutic applications in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on the endocannabinoid system.
Synthesemethoden
The synthesis of SMT-19969 has been described in a patent filed by SmithKline Beecham Corporation. The synthesis involves the reaction of 4-methylpiperidine with carbon disulfide to form 2-[(4-methyl-1-piperidinyl)thio]acetonitrile. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol.
Wissenschaftliche Forschungsanwendungen
SMT-19969 has been studied for its potential therapeutic applications in various preclinical models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. In a study conducted in mice, SMT-19969 was found to reduce pain sensitivity and inflammation in a dose-dependent manner. In another study, SMT-19969 was found to have anxiolytic and antidepressant effects in a mouse model of anxiety and depression.
Eigenschaften
IUPAC Name |
(2-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-6-8-14(9-7-10)13(16)11-4-2-3-5-12(11)15/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTNDQBMUZXFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5752900.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5752907.png)



![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
